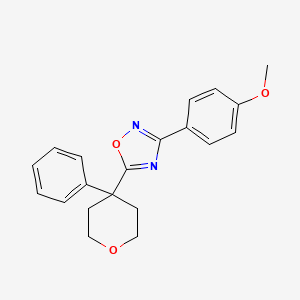
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is not well understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole exhibits significant anticancer activity by inducing apoptosis in cancer cells. It has also shown potent antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and efficacy. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research and development of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Conducting further studies to elucidate the exact mechanism of action of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole.
4. Exploring the potential of this compound as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is a promising compound with significant potential in the field of medicinal chemistry. Its high potency and efficacy make it a valuable tool for lab experiments and drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-(4-Phenyloxan-4-yl)benzohydrazide with dimethyl sulfate and sodium azide. The resulting product is then treated with hydrazine hydrate to obtain 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole has shown significant potential in the field of medicinal chemistry. It has been extensively studied for its anticancer, antimicrobial, and antitubercular properties. This compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-17-9-7-15(8-10-17)18-21-19(25-22-18)20(11-13-24-14-12-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJWCLPNXXQHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)

![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)
![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[3-(2-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574036.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)